1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the dichlorophenyl group and the triazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide involves several steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with propylamine to form the corresponding amide. This intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Chemical Reactions Analysis
1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts the normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione: Known for its antifungal activity.
3-(3,5-dichlorophenyl)-2,4-oxazolidinedione: Exhibits similar biological properties.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A disruptor of mycobacterial energetics .
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-3-4-16-13(20)12-17-8(2)19(18-12)11-6-9(14)5-10(15)7-11/h5-7H,3-4H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISICVCJIWQRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=N1)C)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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